2-Bromo-4-tert-butyl-1-methylbenzene
Overview
Description
2-Bromo-4-tert-butyl-1-methylbenzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromine atom is substituted at the second position, a tert-butyl group at the fourth position, and a methyl group at the first position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-tert-butyl-1-methylbenzene can be synthesized through several methods. One common method involves the bromination of 4-tert-butyl-1-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-tert-butyl-1-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and aluminum chloride for Friedel-Crafts reactions.
Major Products
Nucleophilic Substitution: Products such as 4-tert-butyl-1-methylphenol or 4-tert-butyl-1-methylphenylamine.
Electrophilic Substitution: Products such as 2-bromo-4-tert-butyl-1-methyl-3-nitrobenzene or 2-bromo-4-tert-butyl-1-methylbenzenesulfonic acid.
Scientific Research Applications
2-Bromo-4-tert-butyl-1-methylbenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of new organic materials with specific properties.
Pharmaceutical Research: As a building block for the synthesis of potential drug candidates.
Catalysis: As a ligand or precursor in catalytic reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-tert-butyl-1-methylbenzene in chemical reactions involves the reactivity of the bromine atom and the aromatic ring. The bromine atom can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution reactions. The tert-butyl and methyl groups influence the reactivity and selectivity of these reactions by providing steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-tert-butyl-1-nitrobenzene
- 2-Bromo-4-tert-butyl-1-methoxybenzene
- 2-Bromo-4-tert-butyl-1-chlorobenzene
Uniqueness
2-Bromo-4-tert-butyl-1-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the methyl group can donate electron density to the aromatic ring, affecting its overall reactivity.
Properties
IUPAC Name |
2-bromo-4-tert-butyl-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIYGWKHCOGECS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313104 | |
Record name | 2-bromo-4-tert-butyl-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20313104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61024-94-0 | |
Record name | 61024-94-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-4-tert-butyl-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20313104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-4-TERT-BUTYL-1-METHYLBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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